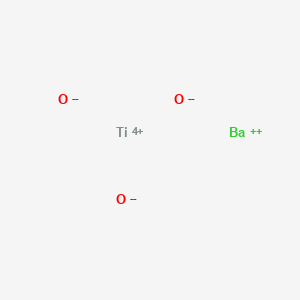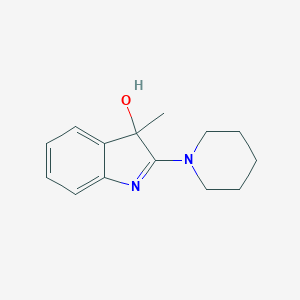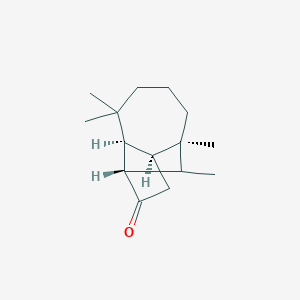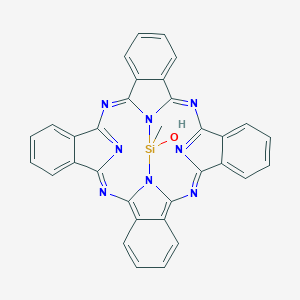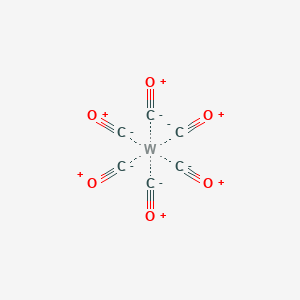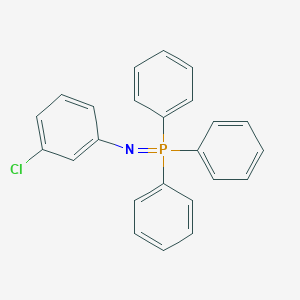
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-, also known as Wittig reagent, is an organophosphorus compound used in organic synthesis. It is a versatile reagent that is commonly used in the preparation of alkenes and other organic compounds. The compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the formation of a ylide intermediate. The ylide intermediate is a highly reactive species that can react with a variety of electrophiles to form new carbon-carbon bonds. The reaction typically proceeds via a concerted mechanism, resulting in the formation of a new double bond.
Biochemische Und Physiologische Effekte
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- has no known biochemical or physiological effects. The compound is primarily used in organic synthesis and has no known applications in medicine or other fields.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- in lab experiments include its versatility and ease of use. The compound can be used to prepare a wide range of organic compounds and is relatively simple to synthesize. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research involving benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. One possible area of research is the development of new synthetic methods using the compound. Another potential direction is the investigation of the compound's potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the reaction of triphenylphosphine with chloroform to form triphenylphosphine dichloride. The resulting compound is then reacted with aniline to form benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. The reaction is typically carried out in a solvent such as ether or dichloromethane under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- is widely used in scientific research due to its unique properties and applications. The compound is commonly used in the preparation of alkenes and other organic compounds. It is also used in the synthesis of various pharmaceuticals and other biologically active compounds.
Eigenschaften
CAS-Nummer |
14796-87-3 |
|---|---|
Produktname |
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- |
Molekularformel |
C24H19ClNP |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
(3-chlorophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19ClNP/c25-20-11-10-12-21(19-20)26-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H |
InChI-Schlüssel |
DCCDDQMSUTXSEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
3-Chloro-N-(triphenylphosphoranylidene)benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
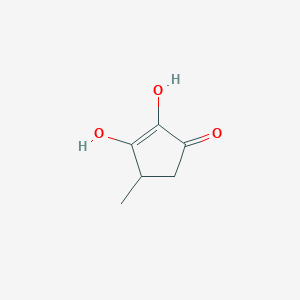
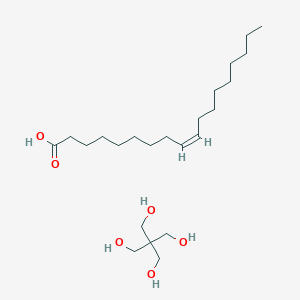
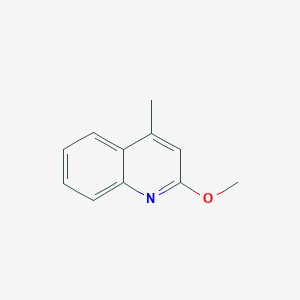
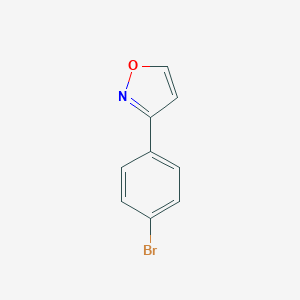
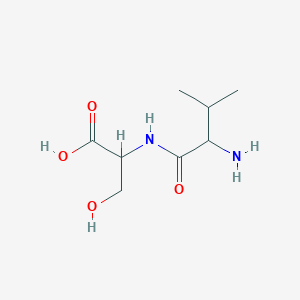
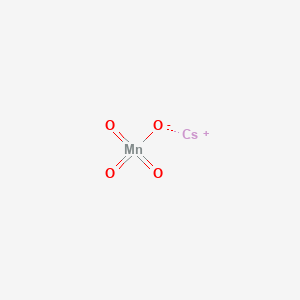
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
